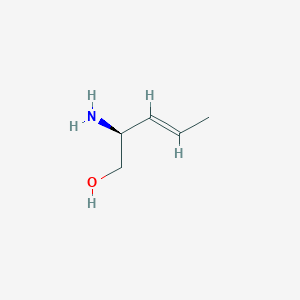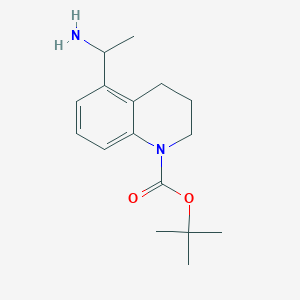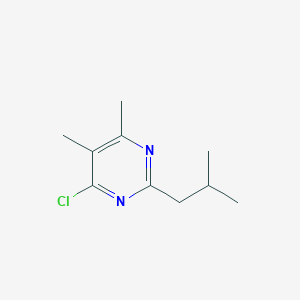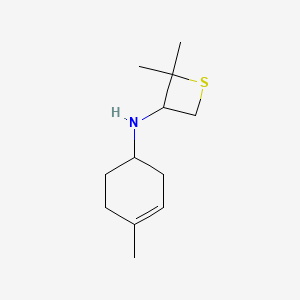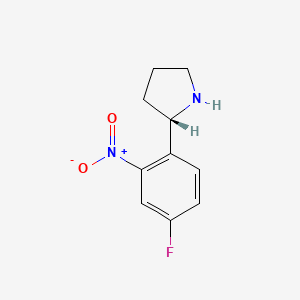
(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitrobenzaldehyde and (S)-pyrrolidine.
Condensation Reaction: The 4-fluoro-2-nitrobenzaldehyde undergoes a condensation reaction with (S)-pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-(4-Fluoro-2-aminophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding lactams or other oxidized products.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(4-Fluoro-2-nitrophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(4-Fluoro-2-nitrophenyl)pyrrolidine: The racemic mixture of both enantiomers.
2-(4-Chloro-2-nitrophenyl)pyrrolidine: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H11FN2O2 |
|---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
(2S)-2-(4-fluoro-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11FN2O2/c11-7-3-4-8(9-2-1-5-12-9)10(6-7)13(14)15/h3-4,6,9,12H,1-2,5H2/t9-/m0/s1 |
InChI-Schlüssel |
URQCBADENKPAHV-VIFPVBQESA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile](/img/structure/B13341137.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13341138.png)
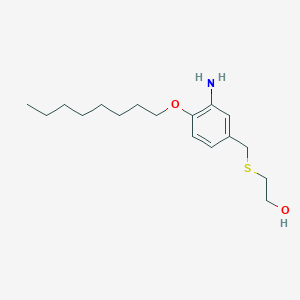
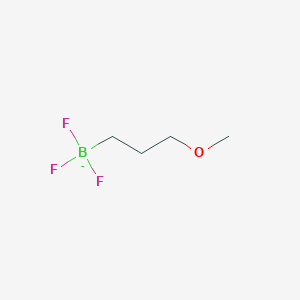
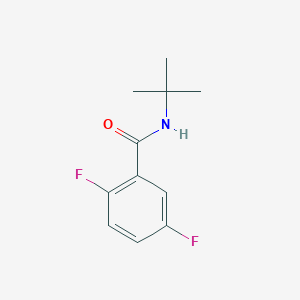
![Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13341161.png)

